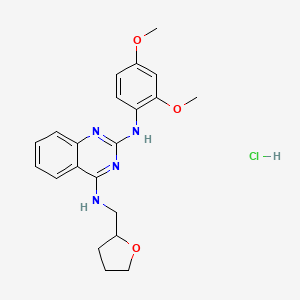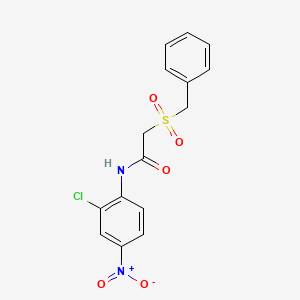
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as JNJ-5207852, is a selective antagonist of the adenosine A2A receptor. This drug has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
Mecanismo De Acción
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide selectively blocks the adenosine A2A receptor, which is involved in various physiological and pathological processes. By blocking this receptor, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide modulates the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. In the brain, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide modulates the activity of dopamine, glutamate, and GABA, leading to its effects on motor function and dyskinesia in Parkinson's disease. In Huntington's disease, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide reduces the accumulation of toxic proteins in the brain, leading to its neuroprotective effects. In cancer, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide inhibits the growth of tumor cells by modulating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the adenosine A2A receptor, which allows for specific modulation of this receptor without affecting other receptors. One limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide. One direction is the development of more potent and selective adenosine A2A receptor antagonists for therapeutic use. Another direction is the investigation of the effects of 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide on other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the potential use of 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide as a diagnostic tool for adenosine A2A receptor-related diseases should be explored.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to improve motor function and reduce dyskinesia in animal models. In Huntington's disease, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to reduce the accumulation of toxic proteins in the brain. In cancer, 2-(4-methoxyphenoxy)-N-(3-pyridinylmethyl)propanamide has been shown to inhibit the growth of tumor cells.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(21-15-7-5-14(20-2)6-8-15)16(19)18-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJUUETYRQBSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CN=CC=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-morpholinyl)ethyl]-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide hydrochloride](/img/structure/B4105601.png)
![ethyl 4-[3-(3,5-dimethylbenzyl)-4-methyl-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4105621.png)
![N-dibenzo[b,d]furan-3-yl-2,6-dimethoxybenzamide](/img/structure/B4105626.png)
![2-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4105633.png)

![2-methyl-N-[5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4105646.png)
![ethyl 4-(3-allyl-4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-1-imidazolidinyl)benzoate](/img/structure/B4105651.png)
![ethyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4105655.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B4105676.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4105678.png)
![4-fluoro-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4105684.png)
![1-phenyl-4-[4-(1-piperidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4105687.png)